molecular formula C20H17N3O3 B10867255 4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one

4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one

Katalognummer: B10867255
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: YCPUXIOJKHGUHP-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzimidazole moiety linked to a chromen-2-one structure through an imino-methyl bridge. The compound exhibits significant biological activities, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves the condensation of 4-hydroxy-2H-chromen-2-one with 1-propyl-1H-benzimidazole-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imino-methyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), amine derivatives (reduction), and halogenated or alkylated derivatives (substitution) .

Wissenschaftliche Forschungsanwendungen

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit oxidoreductase enzymes, thereby exerting antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE lies in its combined chromen-2-one and benzimidazole structures, which confer a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C20H17N3O3

Molekulargewicht

347.4 g/mol

IUPAC-Name

4-hydroxy-3-[(E)-(1-propylbenzimidazol-2-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C20H17N3O3/c1-2-11-23-16-9-5-4-8-15(16)22-20(23)21-12-14-18(24)13-7-3-6-10-17(13)26-19(14)25/h3-10,12,24H,2,11H2,1H3/b21-12+

InChI-Schlüssel

YCPUXIOJKHGUHP-CIAFOILYSA-N

Isomerische SMILES

CCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C4=CC=CC=C4OC3=O)O

Kanonische SMILES

CCCN1C2=CC=CC=C2N=C1N=CC3=C(C4=CC=CC=C4OC3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.